molecular formula C17H28O2S B14378344 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-07-9

1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene

Katalognummer: B14378344
CAS-Nummer: 90184-07-9
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: WPHOUSRYRVRHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a propyl group and an ether linkage to a hexyl chain terminated with an ethanesulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps, starting with the preparation of the hexyl chain with an ethanesulfinyl group. This can be achieved through the oxidation of a corresponding thioether. The hexyl chain is then linked to a benzene ring substituted with a propyl group via an ether bond. The reaction conditions often require the use of strong bases and solvents to facilitate the etherification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions followed by etherification. The process needs to be carefully controlled to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethanesulfinyl group can be further oxidized to ethanesulfonyl under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Ethanesulfonyl derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-{[6-(Methylsulfinyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a methyl group instead of an ethyl group on the sulfinyl group.

Uniqueness: 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a sulfinyl group and a propyl-substituted benzene ring makes it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

90184-07-9

Molekularformel

C17H28O2S

Molekulargewicht

296.5 g/mol

IUPAC-Name

1-(6-ethylsulfinylhexoxy)-2-propylbenzene

InChI

InChI=1S/C17H28O2S/c1-3-11-16-12-7-8-13-17(16)19-14-9-5-6-10-15-20(18)4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3

InChI-Schlüssel

WPHOUSRYRVRHQB-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=CC=C1OCCCCCCS(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.